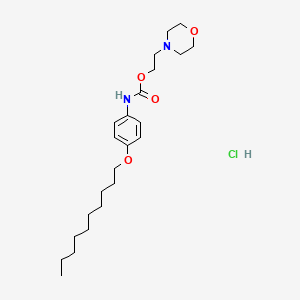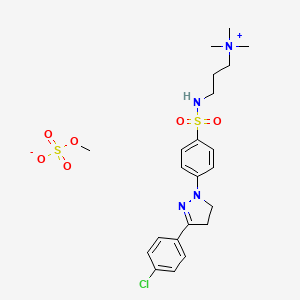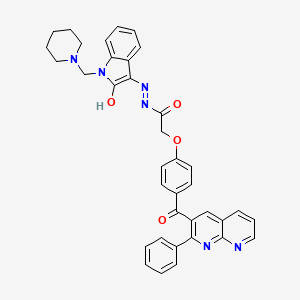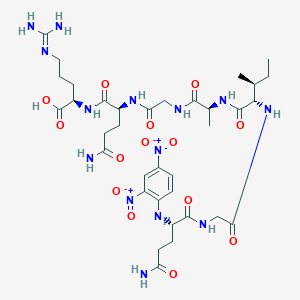
Quinoxalin-2(1H)-one, 6-chloro-3-methyl-1-(octahydro-2H-quinolizin-1-ylmethyl)-, trans-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoxalin-2(1H)-one, 6-chloro-3-methyl-1-(octahydro-2H-quinolizin-1-ylmethyl)-, trans- is a complex organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound is characterized by the presence of a chlorine atom, a methyl group, and an octahydroquinolizinylmethyl group, making it a unique and potentially valuable molecule in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Quinoxalin-2(1H)-one, 6-chloro-3-methyl-1-(octahydro-2H-quinolizin-1-ylmethyl)-, trans- typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Quinoxaline Core: This can be achieved by condensing an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic or basic conditions.
Chlorination: Introduction of the chlorine atom can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Alkylation: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.
Attachment of the Octahydroquinolizinylmethyl Group: This step may involve nucleophilic substitution or other coupling reactions to attach the bulky group to the quinoxaline core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Quinoxalin-2(1H)-one, 6-chloro-3-methyl-1-(octahydro-2H-quinolizin-1-ylmethyl)-, trans- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinoxaline-2,3-dione derivatives.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Quinoxalin-2(1H)-one, 6-chloro-3-methyl-1-(octahydro-2H-quinolizin-1-ylmethyl)-, trans- would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
Quinoxalin-2(1H)-one: The parent compound without the chlorine, methyl, and octahydroquinolizinylmethyl groups.
6-Chloroquinoxalin-2(1H)-one: Similar structure but lacks the methyl and octahydroquinolizinylmethyl groups.
3-Methylquinoxalin-2(1H)-one: Similar structure but lacks the chlorine and octahydroquinolizinylmethyl groups.
Uniqueness
The presence of the chlorine atom, methyl group, and octahydroquinolizinylmethyl group in Quinoxalin-2(1H)-one, 6-chloro-3-methyl-1-(octahydro-2H-quinolizin-1-ylmethyl)-, trans- makes it unique compared to its analogs
Propiedades
Número CAS |
97147-45-0 |
|---|---|
Fórmula molecular |
C19H24ClN3O |
Peso molecular |
345.9 g/mol |
Nombre IUPAC |
1-[[(1R,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl]-6-chloro-3-methylquinoxalin-2-one |
InChI |
InChI=1S/C19H24ClN3O/c1-13-19(24)23(18-8-7-15(20)11-16(18)21-13)12-14-5-4-10-22-9-3-2-6-17(14)22/h7-8,11,14,17H,2-6,9-10,12H2,1H3/t14-,17-/m1/s1 |
Clave InChI |
ICABZNVYEWIPAF-RHSMWYFYSA-N |
SMILES isomérico |
CC1=NC2=C(C=CC(=C2)Cl)N(C1=O)C[C@H]3CCCN4[C@@H]3CCCC4 |
SMILES canónico |
CC1=NC2=C(C=CC(=C2)Cl)N(C1=O)CC3CCCN4C3CCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-hexan-3-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12732350.png)
![[(2R,3S,5R)-5-[5-(2-chloroethyl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]phosphinic acid](/img/structure/B12732357.png)












